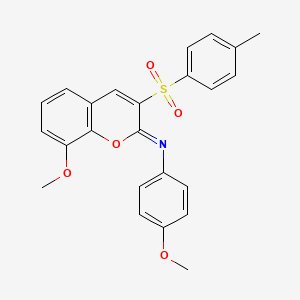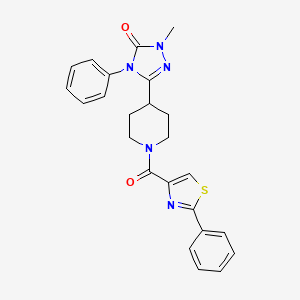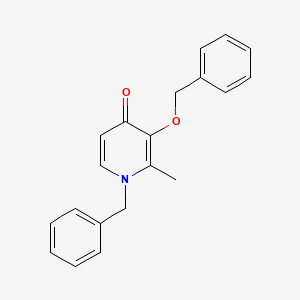![molecular formula C11H8ClFO2 B3003808 [5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol CAS No. 847482-06-8](/img/structure/B3003808.png)
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, as mentioned in the first paper, includes a system of linked rings that are close to planar, with specific dihedral angles between the rings . This suggests that "[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol" may also exhibit a planar structure in the furanyl and phenyl components, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the papers. However, the presence of halogens and the alcohol functional group in the compound suggests it may have distinct polarity, solubility, and hydrogen bonding capabilities. The second paper discusses how the simple replacement of a fluorine atom with a chlorine atom can significantly alter intermolecular interactions and crystal symmetry , indicating that halogen atoms play a crucial role in the physical properties of such compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation : A study conducted by (Ravula et al., 2016) presented the synthesis of novel pyrazoline derivatives, including compounds related to furan-2-yl(phenyl)methanol. These compounds were evaluated for their anti-inflammatory and antibacterial activities.
Chemical Synthesis Techniques : (Reddy et al., 2012) discussed the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives, highlighting a method for synthesizing oxazine and thiazine derivatives.
Palladium-Catalyzed C-H Halogenation : A paper by (Sun et al., 2014) explored the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through traditional methods and palladium-catalyzed iterative C-H halogenation, offering advantages in yield and selectivity.
Phosphomolybdic Acid as a Catalyst : Research by (Reddy et al., 2012) demonstrated the use of phosphomolybdic acid for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol, leading to cyclopentenone derivatives.
Photochemical Preparation Techniques : A study by (Guizzardi et al., 2000) explored the photochemical preparation of 2-dimethylaminophenylfurans, including compounds related to furan-2-yl(phenyl)methanol.
Crystal Structure Analysis : (Li et al., 2008) analyzed the crystal structure of a compound closely related to furan-2-yl(phenyl)methanol, offering insights into molecular interactions.
Cytotoxicity Testing : Research by (Công et al., 2020) on 2-aroylbenzofuran-3-ols, which are structurally similar to furan-2-yl(phenyl)methanol, investigated their cytotoxicity on various human cancer cell lines.
Biobased HMF Derivatives Production : A paper by (Cukalovic & Stevens, 2010) discussed the conversion of HMF to furan-2-yl(methyl/aryl) methanol derivatives, emphasizing renewable building blocks.
Enantioselective Carbonyl Allylation : (Bechem et al., 2010) presented a study on the enantioselective carbonyl allylation of furan-2-yl methanols, demonstrating potential in organic synthesis.
Enzyme-Catalyzed Oxidation : Research by (Dijkman et al., 2014) explored enzyme-catalyzed oxidation of furan-2-yl methanol derivatives, focusing on the synthesis of furan-2,5-dicarboxylic acid.
Eigenschaften
IUPAC Name |
[5-(3-chloro-4-fluorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTKDTLMWPVQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)


![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)

![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)